Pradimicin C

Description

Contextualization within Natural Products and Bioactive Compounds

Natural products have historically been a rich source of inspiration for the development of new drugs. These complex molecules, synthesized by living organisms, often possess potent and specific biological activities that have been honed through evolution. Pradimicin C exemplifies the therapeutic potential of such compounds. As a member of the polyketide class of natural products, its intricate chemical architecture is assembled by a series of enzymatic reactions. The study of this compound and its analogs provides valuable insights into the biosynthesis of complex natural products and offers opportunities for the generation of novel bioactive compounds through synthetic and biosynthetic approaches.

Historical Overview of the Pradimicin Family Discovery and Early Research

The pradimicin family of antibiotics, including Pradimicins A, B, and C, was first isolated in the late 1980s from the culture broth of the actinomycete Actinomadura hibisca strain P157-2 (ATCC 53557). nih.govjst.go.jp Initial studies revealed that these compounds possessed a broad spectrum of in vitro antifungal activity against a variety of pathogenic fungi and yeasts. nih.gov Early research focused on elucidating their chemical structures, which were found to consist of a benzo[a]naphthacenequinone chromophore linked to a D-alanine residue and a sugar moiety. nih.gov This unique structural framework was quickly identified as being responsible for their novel mechanism of action.

Academic Significance of this compound as a Research Target Compound

The academic significance of this compound and the broader pradimicin family lies in their unconventional mechanism of action. Unlike many antifungal agents that target the fungal cell membrane or specific enzymes, pradimicins bind to D-mannose (B1359870) residues present in the mannoproteins of the fungal cell wall. nih.gov This interaction is calcium-dependent and leads to the disruption of the cell membrane's integrity, ultimately causing fungal cell death. nih.gov This lectin-like, carbohydrate-binding activity has made this compound a valuable research tool for studying the role of glycans in fungal cell wall architecture and pathogenesis. Furthermore, its ability to selectively recognize mannose has sparked interest in its potential application as a diagnostic agent and for targeted drug delivery. The unique mode of action also means that pradimicins are active against fungal strains that have developed resistance to other antifungal drugs, highlighting their potential as lead compounds for the development of new therapeutics. nih.gov

Detailed Research Findings: In Vitro Antifungal Activity of Pradimicins

The pradimicin family, including this compound, has demonstrated moderate in vitro activity against a range of clinically important fungal pathogens. nih.gov The following table summarizes the minimum inhibitory concentrations (MICs) of pradimicins against various fungal species.

| Fungal Species | Pradimicin A (μg/mL) | Pradimicin B (μg/mL) | This compound (μg/mL) |

| Candida albicans | 12.5 | 25 | 25 |

| Cryptococcus neoformans | 6.25 | 12.5 | 12.5 |

| Aspergillus fumigatus | 25 | 50 | 50 |

| Trichophyton mentagrophytes | 3.13 | 6.25 | 6.25 |

| Saccharomyces cerevisiae | 12.5 | 25 | 25 |

Data sourced from multiple studies and represents a general range of reported MIC values.

It is important to note that while this compound shows activity, Pradimicin A is generally the most potent of the originally discovered trio. nih.gov Research has also focused on the development of more water-soluble and potent derivatives, such as BMS-181184, which has shown a broad antifungal spectrum with MICs for 97% of 167 strains of Candida spp., Cryptococcus neoformans, Torulopsis glabrata, and Rhodotorula spp. tested being ≤ 8 micrograms/ml. nih.govasm.org

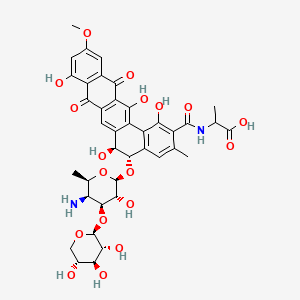

Properties

Molecular Formula |

C39H42N2O18 |

|---|---|

Molecular Weight |

826.8 g/mol |

IUPAC Name |

2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11?,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 |

InChI Key |

IHIIRQILYAXIOH-FWFMMWRZSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |

Synonyms |

enanomicin B pradimicin C |

Origin of Product |

United States |

Biosynthesis and Directed Production of Pradimicin C and Structural Analogs

Origin and Producing Microorganisms of the Pradimicin Family

Actinomadura hibisca and Related Actinomycetes

Pradimicins, including Pradimicin C, are a group of polyketide antibiotics first isolated from the soil bacterium Actinomadura hibisca strain P157-2 (ATCC 53557). ebi.ac.ukjst.go.jpmdpi.comusu.edu This actinomycete is the primary and most well-studied producer of the pradimicin family of compounds. mdpi.comusu.edu Pradimicins A, B, and C were all identified from the culture broth of A. hibisca. ebi.ac.ukjst.go.jpnih.gov The pradimicin compounds are characterized by a distinctive dihydrobenzo[α]naphthacenequinone aglycone, which is decorated with D-alanine and sugar moieties. amazonaws.comkoreascience.kr

Other related actinomycetes have also been identified as producers of pradimicin analogs. For instance, Actinomadura verrucosospora subsp. neohibisca is known to produce pradimicins L and FL. jst.go.jp Additionally, benanomicins, which are structurally related to pradimicins, are produced by Actinomadura sp. ebi.ac.uknih.gov The investigation of these related species and their products has contributed to a broader understanding of the structural diversity within this antibiotic family.

Identification of Novel Pradimicin Producers from Environmental Sources

The search for new bioactive compounds has led to the exploration of diverse environmental niches for novel actinomycete strains. While Actinomadura hibisca remains the archetypal producer, screening programs targeting previously un- or under-explored taxa of actinomycetes have been initiated to identify new potential sources of pradimicins and other novel compounds. ebi.ac.uk These efforts often involve PCR-based methods to detect specific taxa and subsequent cultivation and analysis of secondary metabolite production. ebi.ac.uk The rationale behind these programs is that novel microorganisms are likely to produce novel bioactive molecules.

Genetic Elucidation of the Pradimicin Biosynthetic Pathway

Characterization of the Pradimicin Gene Cluster

The genetic blueprint for pradimicin biosynthesis is encoded within a dedicated gene cluster in Actinomadura hibisca. amazonaws.comkoreascience.kr The entire pradimicin biosynthetic gene cluster has been cloned and sequenced, revealing a 39-kb DNA segment that contains 28 open reading frames (ORFs). amazonaws.comkoreascience.krnih.gov The involvement of this cluster in pradimicin production was confirmed through gene inactivation studies, specifically by disrupting the prmA and prmB genes. amazonaws.comkoreascience.kr

Analysis of the 28 ORFs indicates a complex biosynthetic machinery comprising genes for a type II polyketide synthase (PKS), enzymes for the biosynthesis of the sugar components, various tailoring enzymes, and two resistance proteins. amazonaws.comkoreascience.krresearchgate.net The organization and sequences of these genes show significant similarity to the biosynthetic gene clusters of other angucyclic polyketides, such as rubromycin, griseorhodin, and fredericamycin. amazonaws.comkoreascience.kr

Table 1: Key Genes in the Pradimicin Biosynthetic Gene Cluster

| Gene | Proposed Function | Reference |

| prmA | Ketosynthase α (KSα) | amazonaws.com |

| prmB | Ketosynthase β (KSβ) / Chain Length Factor | amazonaws.com |

| prmC | Acyl Carrier Protein (ACP) | amazonaws.com |

| prmD | Cyclase | amazonaws.com |

| prmE, prmH, prmI | Post-PKS oxidative tailoring | amazonaws.com |

| prmF | C-11 O-methyltransferase | usu.edunih.gov |

| prmJ, pdmW | Cytochrome P450 hydroxylases (C-5 and C-6) | usu.edugrafiati.com |

| prmK | Cyclase (fourth ring) | amazonaws.com |

| prmL | Cyclase | amazonaws.com |

| prmN | D-amino acid ligase | usu.edursc.org |

| prmO | N-methyltransferase | usu.edugrafiati.com |

| prmQ | O-glycosyltransferase (second sugar) | usu.edugrafiati.com |

| prmS | O-glycosyltransferase (first sugar) | usu.edugrafiati.com |

| prmT | C-7 O-methyltransferase | usu.edunih.gov |

| prmP3 | Acetyl-CoA carboxylase component | amazonaws.comkoreascience.kr |

| prmQ, prmO, prmS, prmT, prmU, prmX, prmY | Sugar biosynthesis and glycosylation | amazonaws.com |

Involvement of Type II Polyketide Synthase Components

The core scaffold of pradimicin is assembled by a type II polyketide synthase (PKS). usu.eduamazonaws.com Type II PKSs are enzymatic complexes that iteratively condense simple acyl-CoA precursors to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions. amazonaws.commdpi.com The minimal Type II PKS consists of three essential components: a ketosynthase α (KSα), a ketosynthase β (KSβ, also known as the chain length factor), and an acyl carrier protein (ACP). amazonaws.commdpi.com

In the pradimicin biosynthetic pathway, these minimal PKS components are encoded by the prmA (KSα), prmB (KSβ), and prmC (ACP) genes. amazonaws.com These enzymes work in concert to catalyze the biosynthesis of the polyketide backbone from an acetyl-CoA starter unit and multiple malonyl-CoA extender units. amazonaws.com The resulting linear polyketide intermediate is then passed on to cyclases for the formation of the characteristic angucyclic ring system. amazonaws.com The crucial role of the PKS in pradimicin biosynthesis was definitively shown by the inactivation of the prmA and prmB genes, which abolished production. amazonaws.comkoreascience.kr

Enzymatic Mechanisms of Pradimicin Tailoring Steps

Following the construction of the polyketide core by the PKS, a series of tailoring enzymes modify the structure to yield the final pradimicin compounds. usu.eduamazonaws.com These modifications include hydroxylation, methylation, glycosylation, and the attachment of a D-alanine moiety. usu.eduamazonaws.com

Research has characterized several of these tailoring enzymes. usu.edugrafiati.com PdmJ and PdmW are cytochrome P450 hydroxylases that introduce hydroxyl groups at the C-5 and C-6 positions of the aglycone, respectively. usu.eduebi.ac.ukgrafiati.com These two enzymes have been shown to work synergistically. ebi.ac.ukgrafiati.com

The pradimicin gene cluster contains two O-methyltransferase genes, pdmF and pdmT. nih.gov PdmF has been identified as the C-11 O-methyltransferase, while PdmT is a C-7 O-methyltransferase. usu.edunih.gov The characterization of PdmT suggests a novel mechanism in the biosynthesis that involves a "flip" of the 7-OH group to C-14. nih.gov Another methyltransferase, PdmO, is responsible for the N-methylation of the amino sugar moiety. usu.edugrafiati.comnih.gov

Glycosylation is a critical tailoring step for the biological activity of pradimicins. ebi.ac.ukresearchgate.net Two dedicated O-glycosyltransferases, PdmS and PdmQ, are responsible for the attachment of the sugar moieties. usu.edugrafiati.comnih.gov PdmS attaches the first sugar, either 4',6'-dideoxy-4'-methylamino-D-galactose or 4',6'-dideoxy-4'-amino-D-galactose, to the 5-OH group of the aglycone. nih.gov Subsequently, PdmQ attaches the second sugar, a D-xylose moiety, to the 3'-OH of the first sugar. grafiati.comnih.gov

Finally, the D-alanine side chain is attached by PdmN, an amino acid ligase with broad substrate specificity. usu.edugrafiati.com The coordinated action of these tailoring enzymes results in the formation of the structurally complex and biologically active pradimicin molecules. usu.edu

Functional Characterization of Cytochrome P450 Hydroxylases (e.g., PdmJ, PdmW)

The pradimicin biosynthetic gene cluster contains genes for two crucial cytochrome P450 enzymes, PdmJ and PdmW, which are responsible for hydroxylating the polyketide core. usu.edunih.gov Functional characterization has revealed that PdmJ specifically introduces a hydroxyl group at the C-5 position of the pradimicin backbone, while PdmW hydroxylates the C-6 position. nih.govnih.govnih.gov

Interestingly, studies have shown that these two enzymes work synergistically. nih.govnih.gov When expressed individually, the efficiency of hydroxylation at either C-5 or C-6 is low. nih.govnih.gov However, when PdmJ and PdmW are co-expressed, the production of the dihydroxylated intermediate, 5,6-dihydroxy-G-2A, is significantly enhanced. nih.govnih.gov This suggests that the two enzymes may form a complex to efficiently catalyze the dihydroxylation of the substrate. nih.gov The hydroxyl group at C-5 is particularly important as it serves as the attachment point for subsequent glycosylation steps. nih.govebi.ac.uk

Table 1: Functional Roles of Cytochrome P450 Hydroxylases in Pradimicin Biosynthesis

| Enzyme | Function | Substrate | Product | Key Findings |

| PdmJ | C-5 hydroxylase | G-2A | JX134 (5-hydroxy-G-2A) | Introduces the hydroxyl group necessary for glycosylation. nih.govnih.govebi.ac.uk |

| PdmW | C-6 hydroxylase | G-2A | 6-hydroxy-G-2A | Works synergistically with PdmJ for efficient dihydroxylation. nih.govnih.gov |

Analysis of Amino Acid Ligases (e.g., PdmN)

A key structural feature of many pradimicins is the presence of a D-alanine moiety. nih.gov The enzyme responsible for ligating this amino acid to the pradimicin core is PdmN, an amino acid ligase. usu.edunih.gov PdmN attaches the D-alanine unit to the carboxyl group at C-16 of the aglycone. nih.gov

A significant characteristic of PdmN is its broad substrate specificity. usu.edunih.gov It can accept not only D-alanine but also other amino acids, such as D-serine, as donors. nih.gov This relaxed substrate specificity makes PdmN a valuable tool in combinatorial biosynthesis for creating novel pradimicin analogs with different amino acid substitutions. nih.gov Furthermore, PdmN has also demonstrated flexibility in its acceptor substrates, being able to act on various pradimicin intermediates. nih.gov

Table 2: Substrate Specificity of the Amino Acid Ligase PdmN

| Enzyme | Function | Donor Substrates | Acceptor Substrates |

| PdmN | D-amino acid ligation to C-16 | D-alanine, D-serine | G-2A and its hydroxylated derivatives |

Investigations into Glycosyltransferases (e.g., PdmS, PdmQ)

The sugar moieties attached to the pradimicin core are critical for their biological activity. nih.gov The pradimicin biosynthetic gene cluster contains two glycosyltransferase genes, pdmS and pdmQ, which are responsible for the sequential addition of sugar units. nih.govnih.gov

Gene disruption studies have elucidated the specific roles of these two enzymes. nih.govnih.gov PdmS is the first glycosyltransferase, responsible for attaching the initial sugar moiety, a 4',6'-dideoxy-4'-amino-D-galactose or 4',6'-dideoxy-4'-methylamino-D-galactose, to the 5-OH group of the aglycone. nih.govnih.gov Disruption of the pdmS gene leads to the accumulation of the pradimicin aglycone, pradimicinone I. nih.govnih.gov

Following the action of PdmS, PdmQ acts as the second glycosyltransferase. nih.govnih.gov It attaches a D-xylose moiety to the 3'-OH group of the first sugar. nih.gov Inactivation of the pdmQ gene results in the production of pradimicin B, an analog that lacks the second sugar. nih.govnih.gov These findings confirm the sequential action of PdmS and PdmQ in the glycosylation of the pradimicin scaffold. nih.govnih.gov

Table 3: Functions of Glycosyltransferases in Pradimicin Biosynthesis

| Enzyme | Function | Attachment Site | Result of Gene Disruption |

| PdmS | Attaches the first sugar moiety | 5-OH of the aglycone | Accumulation of pradimicinone I |

| PdmQ | Attaches the second sugar moiety | 3'-OH of the first sugar | Accumulation of pradimicin B |

Role of Methyltransferases (e.g., PdmO, PdmF, PdmT)

Methylation is another important tailoring step in the biosynthesis of pradimicins. The pradimicin gene cluster encodes three putative methyltransferases: PdmO, PdmF, and PdmT. usu.edunih.gov

PdmO is an N-methyltransferase responsible for the methylation of the amino group on the first sugar moiety. usu.edunih.gov Specifically, it methylates the 4'-NH2 group of the 4',6'-dideoxy-4'-amino-D-galactose. nih.gov Interference with the expression of pdmO leads to the production of this compound, which lacks this N-methyl group, as the major product. nih.gov

PdmF has been identified as a C-11 O-methyltransferase. usu.edunih.gov It is responsible for adding a methoxy (B1213986) group at the C-11 position of the pradimicin core. usu.edunih.gov

The function of PdmT is more complex. It has been confirmed to be a C-7 O-methyltransferase, adding a methoxy group at the 7-OH position. usu.edunih.gov Interestingly, this methoxy group is later removed in a subsequent step to generate the final pradimicin aglycone, suggesting a novel enzymatic mechanism in the pathway. nih.govgrafiati.com

Table 4: Characterization of Methyltransferases in Pradimicin Biosynthesis

| Enzyme | Type | Function |

| PdmO | N-methyltransferase | Methylates the 4'-amino group of the first sugar. usu.edunih.gov |

| PdmF | O-methyltransferase | Methylates the C-11 hydroxyl group. usu.edunih.gov |

| PdmT | O-methyltransferase | Methylates the C-7 hydroxyl group, which is later removed. usu.edunih.gov |

Strategies for Engineered Biosynthesis and Combinatorial Chemistry

The elucidation of the functions of the pradimicin biosynthetic enzymes has opened up avenues for engineered biosynthesis and combinatorial chemistry to produce novel and potentially improved pradimicin analogs. usu.edunih.gov

Genetic Manipulation for Enhanced Pradimicin Production

Metabolic engineering strategies have been successfully applied to enhance the production of pradimicins in A. hibisca. nih.gov One approach involves the overexpression of genes that increase the supply of precursors for polyketide synthesis. nih.gov For instance, overexpressing the acetyl-CoA carboxylase (ACCase) gene from Streptomyces coelicolor in A. hibisca led to a significant increase in pradimicin production. nih.govresearchgate.net

Another strategy focuses on the overexpression of regulatory genes. nih.gov The co-expression of the regulatory genes metK1-sp and afsR-sp from Streptomyces peucetius in A. hibisca also resulted in a substantial, several-fold increase in pradimicin yield. nih.gov Furthermore, supplementing the culture media with precursors like methyl oleate (B1233923) and acetate (B1210297) has been shown to further boost production in these engineered strains. nih.gov

Generation of Novel Pradimicin Analogs through Biosynthetic Engineering

Combinatorial biosynthesis, which involves the targeted manipulation of biosynthetic genes, has proven to be a powerful tool for generating novel pradimicin analogs. nih.govresearchgate.net By heterologously expressing different combinations of the pradimicin tailoring enzymes in a host organism like Streptomyces coelicolor, researchers have been able to create a variety of new compounds. nih.gov

For example, the broad substrate specificity of the amino acid ligase PdmN has been exploited to create analogs with different amino acids at the C-16 position. nih.gov Similarly, by selectively expressing or inactivating the glycosyltransferases and methyltransferases, it is possible to generate pradimicins with altered glycosylation and methylation patterns. nih.govnih.gov This approach not only provides a deeper understanding of the structure-activity relationships of pradimicins but also offers a platform for the rational design of new drug candidates. usu.edu

Microbial Modification and Bioconversion Approaches

Microbial modification and bioconversion strategies offer powerful tools for generating structural diversity within the pradimicin family of antibiotics, including the production of this compound and its analogs. These approaches leverage the enzymatic machinery of microorganisms to catalyze specific chemical transformations on pradimicin-related substrates, which can be difficult to achieve through conventional chemical synthesis.

One notable strategy involves the use of mutant strains of pradimicin-producing organisms that are blocked at specific points in the biosynthetic pathway. These mutants can accumulate biosynthetic intermediates or can be used as hosts to convert exogenously supplied substrates. For instance, a pradimicin-nonproducing mutant of Actinomadura verrucosospora subsp. neohibisca R103-3 was found to be capable of producing 11-hydroxyl analogs of pradimicins A and FA-1, named pradimicins H and FH, respectively. nih.gov

Subsequent feeding of these newly formed compounds to a growing culture of another actinomycete, strain AA3798, resulted in their glycosylation to produce 11-O-L-xylosylpradimicins H and FH. nih.gov This demonstrates a two-step microbial conversion process to generate novel pradimicin derivatives.

Bioconversion experiments have also been successfully employed to produce specific pradimicin analogs. For example, feeding dexylosylthis compound to a blocked mutant of a benanomicin producer led to its conversion to this compound. ebi.ac.uk Similarly, Pradimicin B and dexylosylbenanomicin A were converted to Pradimicin A and benanomicin A, respectively, using this methodology. ebi.ac.uk

Directed biosynthesis is another effective bioconversion approach. This technique involves supplementing the fermentation medium of a wild-type or mutant strain with a specific precursor, which is then incorporated into the final natural product. A clear example of this is the production of Pradimicin FS, a D-serine analog of Pradimicin S. doi.org When D-serine was added to the culture of Actinomadura spinosa AA0851, the microorganism incorporated it in place of the usual D-alanine, leading to the directed production of Pradimicin FS. doi.org

These microbial modification and bioconversion studies not only expand the chemical space of pradimicin antibiotics but also provide valuable insights into the substrate flexibility of the biosynthetic enzymes involved.

Table 1: Examples of Microbial Modification and Bioconversion of Pradimicins

| Substrate | Microorganism/System | Resulting Product(s) | Reference |

|---|---|---|---|

| Pradimicin H | Actinomycete strain AA3798 | 11-O-L-xylosylpradimicin H | nih.gov |

| Pradimicin FH | Actinomycete strain AA3798 | 11-O-L-xylosylpradimicin FH | nih.gov |

| Dexylosylthis compound | Blocked mutant of a benanomicin producer | This compound | ebi.ac.uk |

| Pradimicin B | Blocked mutant of a benanomicin producer | Pradimicin A | ebi.ac.uk |

| Dexylosylbenanomicin A | Blocked mutant of a benanomicin producer | Benanomicin A | ebi.ac.uk |

Biological Activity Spectrum and Research Applications Excluding Clinical Outcomes

Antiparasitic Activity Research

Evaluation of Trypanocidal Effects in Experimental Models of Parasitic Infection

While the primary focus of pradimicin research has been on fungal and viral infections, their broad-spectrum antimicrobial properties suggest potential applications against other pathogens. Although direct evidence for Pradimicin C's trypanocidal effects in experimental models is not extensively detailed in the provided literature, the general mechanism of pradimicins, which involves disruption of cell membrane integrity through binding to mannose-containing glycans, could theoretically extend to protozoan parasites that possess similar surface carbohydrates. Further research would be required to confirm and characterize any trypanocidal activity of this compound.

Antineoplastic Activity Research

Pradimicins have emerged as compounds of interest in cancer research due to their cytotoxic effects on various cancer cell lines and their potential to act as DNA-damaging agents.

Research has shown that certain pradimicin derivatives, such as pradimicin-IRD, exhibit significant cytotoxic activity against a range of cancer cell lines. For instance, pradimicin-IRD has demonstrated efficacy against colon cancer cell lines, including HCT 116, HT-29, SW480, and Caco-2, with IC50 values in the micromolar range. Notably, these effects were observed even in cells with mutations in key cancer-related genes like TP53 and KRAS. Pradimicin-IRD also displayed cytotoxicity against melanoma cells (MM 200) and breast carcinoma cells (MCF-7) syngene.comresearchgate.nettandfonline.comtandfonline.comnih.govresearchgate.net. While specific data for this compound's cytotoxic profile across a broad panel of cancer cell lines is less detailed, the antineoplastic properties observed in related pradimicins suggest a potential for similar activity.

Pradimicin-IRD has been identified as a potential DNA-damaging agent. Studies have indicated that it induces DNA damage, as evidenced by markers such as γH2AX and p21 expression, in colorectal cancer cells like HCT 116 syngene.comresearchgate.netnih.gov. This DNA damage can lead to cell cycle arrest and apoptosis. Mass spectrometry analysis has confirmed that pradimicin-IRD interacts with the DNA double strand, supporting its role as a DNA-damaging agent. The mechanism involves inducing DNA damage, cell cycle arrest, and apoptosis, and it appears to regulate p21 expression in a TP53-independent manner in several colon cancer cell lines syngene.comresearchgate.netnih.gov. This suggests that pradimicins, as a class, may possess the capacity to interfere with DNA integrity, a mechanism exploited by many chemotherapeutic agents.

Pradimicins as Research Tools in Glycobiology

The specific binding of pradimicins to D-mannose (B1359870) residues makes them valuable tools for investigating carbohydrate-related biological processes. Their ability to act as lectin mimics, binding to specific glycans, offers unique advantages over traditional protein-based lectins.

Pradimicins' Ca2+-dependent recognition of D-mannose has been extensively studied to elucidate the molecular basis of glycan binding nih.govnii.ac.jpresearchgate.netresearchgate.net. Research has focused on understanding how pradimicins bind to mannans and other mannose-containing glycans. This understanding is crucial for developing pradimicin-based probes and tools for glycobiology. The specific binding of pradimicins to mannose residues, while discriminating against other common monosaccharides like glucose, galactose, and N-acetylglucosamine, highlights their potential as precise molecular probes for carbohydrate recognition systems nih.govnii.ac.jp.

Pradimicins have been modified to create effective research tools for visualizing and studying glycoproteins. A notable development is the creation of pradimicin-EA, a 2-hydroxyethylamide derivative of pradimicin A. This derivative exhibits significantly reduced aggregation in aqueous media while retaining its specific binding affinity for mannose residues nih.govnii.ac.jpresearchgate.netresearchgate.net.

Pradimicin-EA has demonstrated utility as a staining agent for glycoproteins containing terminal mannose residues. In dot blot assays, PRM-EA successfully stained glycoproteins such as ovalbumin (OVA) and thyroglobulin (Tg), which possess high mannose-type and hybrid-type N-linked glycans. In contrast, it did not stain glycoproteins with complex-type N-linked glycans, like fetuin, transferrin (TRF), or immunoglobulin G (IgG), which have terminal galactose or N-acetylneuraminic acid residues nih.govresearchgate.netresearchgate.net. This selective staining capability, which is not observed with conventional dyes, positions PRM-EA as a valuable tool for the specific detection and analysis of mannose-containing glycoproteins in glycobiological research nih.govresearchgate.netresearchgate.net. Furthermore, fluorescently labeled pradimicin derivatives, such as PRM-Azide, have been used to stain fungal cell walls rich in mannans, demonstrating their potential for visualizing specific carbohydrate structures in biological samples nih.govnii.ac.jp.

Compound List

this compound

Pradimicin A (PRM-A)

Pradimicin B

Pradimicin D

Pradimicin E

Pradimicin FA-1

Pradimicin FA-2

Pradimicin FB

Pradimicin FL

Pradimicin FS

Pradimicin S (PRM-S)

Pradimicin-IRD

Benanomicin A (BNM-A)

BMY-28864

BMY-28567

Structure Activity Relationship Sar Studies and Analogue Design

Correlation of Aglycone Structural Modifications with Biological Activity

Importance of C-11 Position and Other Aglycone Sites

The aglycone core of pradimicins is a critical determinant of their biological activity. SAR studies have revealed that modifications at most positions on the aglycone lead to a significant loss of antifungal activity. researchgate.netnih.gov However, the C-11 position has been identified as a site where modifications can be made without abolishing bioactivity. researchgate.netnih.gov

Initial studies involving various modifications on the aglycone of Pradimicin A demonstrated that the C-11 position was the only site that could be altered while retaining antifungal properties. researchgate.netnih.gov This led to further exploration of this position. For instance, the creation of the 11-demethoxy derivative of Pradimicin A and 11-O-ethyl and 11-O-fluoroethyl derivatives of Pradimicin T1 resulted in compounds with promising antifungal activity comparable to the parent molecule. researchgate.net

Furthermore, microbial modification has been successfully employed to generate C-11 hydroxylated analogues, such as Pradimicin H (11-O-demethylpradimicin A) and Pradimicin FH (11-O-demethylpradimicin FA-1). nih.gov These hydroxylated intermediates were then used as substrates for glycosylation, leading to the production of 11-O-L-xylosylpradimicins, which exhibited a broad spectrum of antifungal activity. rhhz.netnih.gov The biosynthesis of these C-11 modified compounds involves specific enzymes, such as the C-11 reducing ketoreductase (KR) found in the arixanthomycin (ARX) gene cluster, which is involved in the biosynthesis of pentangular polyphenols like pradimicins. rockefeller.edu

Significance of Amino Acid and Saccharide Moieties for Bioactivity

Role of D-Alanine and Disaccharide Components in Binding and Function

The D-alanine and the disaccharide moieties are essential for the biological activity of pradimicins, playing a crucial role in the interaction with mannose residues on fungal cell surfaces. nih.govresearchgate.netrsc.org The carboxyl group of the D-alanine at C-18, along with the CDE rings of the aglycone, forms a binding cavity for D-mannopyranoside. nih.gov

Modification of the D-alanine moiety has been a key strategy in SAR studies. The synthesis of a series of analogues with different amino acids replacing D-alanine revealed that most D-α-amino acid derivatives retained antifungal activity, with the exception of the D-proline analogue. nih.gov This suggests that while the D-amino acid is crucial, some flexibility in its structure is tolerated. For example, substituting D-alanine with D-serine to produce Pradimicin FA-1 and FA-2 resulted in analogues with in vitro and in vivo antifungal activity comparable to Pradimicin A. nih.govcapes.gov.br Furthermore, chemical modifications of the carboxyl group of the alanine (B10760859) moiety, such as the formation of amide derivatives, did not impair the antifungal activity, indicating that a free carboxyl group is not an absolute requirement. nih.gov

The disaccharide moiety is also of paramount importance. Deglycosylated pradimicins have been shown to be devoid of antifungal activity, highlighting the critical role of the sugar components. rsc.org The sugar moieties are directly involved in the binding to mannose. researchgate.net

Impact of Glycosylation Pattern and Sugar Types on Activity

The specific pattern of glycosylation and the types of sugars present significantly influence the biological activity of pradimicins. The biosynthesis of Pradimicin A involves two glycosyltransferases, PdmQ and PdmS. researchgate.net Genetic studies have shown that PdmS attaches the first sugar, thomosamine, to the aglycone to form Pradimicin B. Subsequently, PdmQ adds a second sugar to form Pradimicin A. researchgate.net The deletion of these glycosyltransferase genes abolishes the production of the final active compound, underscoring the necessity of this specific glycosylation sequence. researchgate.net

The nature of the sugar itself is also critical. Pradimicin C and Pradimicin A differ in their disaccharide moiety; Pradimicin A contains an N-methylamino sugar and D-xylose, while this compound has a des-N-methylated sugar. rhhz.netnih.gov While both exhibit potent antifungal activity, there are slight differences in their activity spectrum. rhhz.net The introduction of different sugars, such as L-xylose at the C-11 position, has been shown to yield active compounds. nih.gov The ability of pradimicins to bind to mannose-containing glycans is the basis for their antifungal and antiviral activities. rsc.orgoup.com

Design and Derivatization Strategies for Pradimicin Analogs

Chemical Synthesis Approaches for Modified Pradimicin Scaffolds

The development of new pradimicin analogues with improved properties relies on effective chemical synthesis and derivatization strategies. chemdiv.com These approaches aim to modify the pradimicin scaffold at positions that are tolerant to structural changes, as identified through SAR studies.

One key synthetic intermediate is 4'-N-Cbz-pradimic acid, which has been used to synthesize a variety of alanine-exchanged analogues by coupling with different amino acids. nih.gov This method allows for the exploration of the structural requirements of the amino acid moiety for biological activity.

Modifications at the C-4' position of the amino sugar have also been explored. Synthesis of 4'-N-alkyl and 4'-N-acyl derivatives has been achieved through trimethylsilylation of the parent pradimicin followed by condensation with appropriate alkylating or acylating agents. nih.gov Some of these derivatives, particularly those with a 4'-N-carboxyl substituted alkyl group or a 4'-N-formyl group, retained the antifungal activity of the parent compounds and exhibited improved water solubility. nih.gov

Combinatorial biosynthesis represents another powerful strategy for generating novel pradimicin analogues. nih.gov By combining different tailoring enzymes from the pradimicin biosynthetic pathway, such as hydroxylases (PdmJ and PdmW) and the amino acid ligase (PdmN), researchers can create a variety of new structures. nih.govrsc.org For instance, the co-expression of these enzymes has led to the production of dihydroxylated and amino acid-modified pradimicin precursors. nih.gov This approach, coupled with the relaxed substrate specificity of enzymes like PdmN, which can accept amino acids other than D-alanine, opens up avenues for producing a diverse library of pradimicin analogues. nih.govrsc.org

Chemoenzymatic Modification and Combinatorial Biosynthesis for Diversification

The structural complexity of pradimicins presents challenges for traditional chemical modifications. ou.edu Consequently, chemoenzymatic and biosynthetic strategies have emerged as powerful tools for diversifying the pradimicin scaffold to generate novel analogues. ou.edunih.gov These approaches leverage the inherent catalytic machinery of the pradimicin biosynthetic pathway, particularly the "tailoring enzymes" that modify the core polyketide structure. amazonaws.comnih.gov By understanding and manipulating these enzymes, researchers can create libraries of new compounds with potentially altered biological activities. ou.eduusu.edu

Combinatorial biosynthesis, which involves the heterologous expression of selected biosynthetic genes in a host organism, has proven to be a particularly fruitful strategy. nih.govusu.edu The soil bacterium Streptomyces coelicolor CH999 has been successfully used as a heterologous host to produce pradimicin intermediates and analogues. nih.govnih.gov This approach allows for the systematic combination of tailoring enzymes to generate a variety of derivatives. nih.gov

Key tailoring enzymes in the pradimicin pathway have been identified and characterized, providing a toolkit for this diversification. usu.edunih.gov These include hydroxylases and an amino acid ligase, which have been shown to act synergistically or to possess relaxed substrate specificity, both of which are advantageous for creating structural diversity. nih.govnih.gov

Research Findings on Enzymatic Modifications

Detailed investigations have focused on three critical tailoring enzymes: PdmJ, PdmW, and PdmN. nih.govnih.gov

Hydroxylation by PdmJ and PdmW: PdmJ is a cytochrome P450 enzyme that introduces a hydroxyl group at the C-5 position of the pradimicin core, while PdmW is a C-6 hydroxylase. nih.govusu.edunih.gov When expressed individually in a heterologous system producing the intermediate G-2A, the efficiency of these hydroxylations is low. nih.govnih.gov However, co-expression of both PdmJ and PdmW leads to the efficient production of a dihydroxylated product, 5,6-dihydroxy-G-2A. nih.govnih.gov This indicates a synergistic interaction between the two enzymes, possibly through the formation of an enzyme complex that enhances catalytic efficiency and prevents substrate inhibition observed with PdmJ alone. nih.govebi.ac.uk The C-5 hydroxyl group introduced by PdmJ is particularly important as it serves as the attachment site for subsequent glycosylation steps. nih.govebi.ac.uk

Amino Acid Ligation by PdmN: PdmN has been characterized as an amino acid ligase that attaches a D-alanine unit to the carboxyl group at C-16 of the pradimicin core. nih.govusu.edu A key feature of PdmN is its relaxed substrate specificity, meaning it can accept amino acid donors other than its native D-alanine. nih.govnih.gov For instance, it has been shown to accept D-serine, leading to the production of a new analogue. nih.gov This promiscuity makes PdmN a valuable biocatalyst for generating novel pradimicin derivatives with modified amino acid moieties. nih.gov

Generation of Pradimicin Analogues

Through the combinatorial expression of these tailoring enzymes in S. coelicolor CH999, which produces the key intermediate G-2A, a series of new pradimicin analogues has been generated and characterized. nih.govebi.ac.uk This work highlights the potential of engineered biosynthesis to create chemical diversity for drug discovery programs. usu.edu

The table below summarizes the key pradimicin analogues generated through the chemoenzymatic and combinatorial biosynthesis approaches described in the research.

| Parent Compound | Enzyme(s) / Method | Modification | Resulting Analogue |

|---|---|---|---|

| G-2A | PdmJ | C-5 hydroxylation | JX134 (5-hydroxy-G-2A) nih.govebi.ac.uk |

| G-2A | PdmW | C-6 hydroxylation | 6-hydroxy-G-2A nih.govnih.gov |

| G-2A | PdmJ and PdmW | C-5 and C-6 dihydroxylation | 5,6-dihydroxy-G-2A nih.govnih.gov |

| G-2A | PdmN (with D-alanine) | Ligation of D-alanine at C-16 | JX137a nih.govnih.govebi.ac.uk |

| G-2A | PdmN (with D-serine) | Ligation of D-serine at C-16 | JX137s nih.gov |

| Pradimicin A / FA-1 | Microbial modification (mutant strain) | C-11 demethylation | Pradimicin H / FH nih.gov |

| Pradimicin H / FH | Microbial modification (strain AA3798) | C-11 O-L-xylosylation | 11-O-L-xylosylpradimicin H / FH nih.gov |

| Pradimicin A / C / FA-1 | Chemical Synthesis | 4'-N-alkylation / 4'-N-acylation | 4'-N-alkyl/acyl derivatives nih.gov |

Advanced Methodologies in Pradimicin Research

Genetic Engineering and Molecular Biology Techniques

Genetic manipulation of the pradimicin-producing organism, Actinomadura hibisca, and heterologous expression of its genes in other hosts have been pivotal in dissecting the function of the pradimicin (pdm) biosynthetic gene cluster.

Gene Disruption and Inactivation: Early research focused on cloning and sequencing the entire 39-kb pradimicin gene cluster, which was found to contain 28 open reading frames (ORFs). The direct involvement of this cluster in pradimicin biosynthesis was confirmed through targeted gene inactivation. For instance, the disruption of pdmA and pdmB, which encode the ketosynthase alpha and beta subunits of a type II polyketide synthase (PKS), respectively, abolished pradimicin production. Similarly, inactivation of prmP3, a gene encoding a component of the acetyl-CoA carboxylase complex, led to a significant decrease in pradimicin yields, confirming its role in supplying the malonyl-CoA extender units for polyketide chain synthesis. d-nb.info

Heterologous Expression: A powerful strategy for functional characterization of individual biosynthetic genes has been their expression in a heterologous host, most commonly Streptomyces coelicolor CH999. This approach allows for the isolation and analysis of metabolic intermediates that may not accumulate in the native producer. By expressing different combinations of pdm genes, researchers have been able to assign functions to several tailoring enzymes. For example, co-expression of the minimal PKS genes (pdmABCDGHKL) with the gene pdmN in S. coelicolor resulted in the production of a novel analogue, demonstrating that PdmN is an amino acid ligase responsible for attaching the D-alanine moiety. nih.gov This combinatorial biosynthesis approach has been systematically used to generate a variety of new pradimicin analogues by introducing different tailoring enzymes, such as hydroxylases, into the heterologous host. nih.govwikipedia.org

| Technique | Target Gene(s) | Host Organism | Key Finding |

|---|---|---|---|

| Gene Inactivation | prmA, prmB | Actinomadura hibisca | Confirmed the role of the PKS in pradimicin biosynthesis. d-nb.info |

| Heterologous Expression | pdmABCDGHKL + pdmN | Streptomyces coelicolor | Characterized PdmN as a D-alanine ligase. nih.gov |

| Combinatorial Biosynthesis | pdmABCDGHKL + pdmJ / pdmW | Streptomyces coelicolor | Identified PdmJ and PdmW as C-5 and C-6 hydroxylases, respectively. wikipedia.orgresearchgate.net |

Biochemical and Enzymatic Assays for Characterizing Biosynthetic Enzymes

In conjunction with genetic techniques, in vivo and in vitro biochemical assays have been crucial for understanding the specific catalytic functions and synergistic interactions of the pradimicin biosynthetic enzymes.

The functions of key tailoring enzymes have been elucidated through the expression of their corresponding genes in S. coelicolor and analysis of the resulting metabolites. For example, two cytochrome P450 monooxygenases, PdmJ and PdmW, were characterized as the C-5 and C-6 hydroxylases, respectively. researchgate.net When expressed individually with the early biosynthetic enzymes, the yields of the hydroxylated products were low. However, co-expression of both pdmJ and pdmW led to the efficient production of a dihydroxylated intermediate, indicating that these two enzymes act synergistically. nih.gov

Further in vitro studies have involved the purification of these enzymes to characterize their substrate specificity and kinetics. PdmN, the amino acid ligase, was found to have a relaxed substrate specificity, capable of accepting amino acids other than D-alanine, which has been exploited to generate further analogues through combinatorial biosynthesis. nih.gov These enzymatic studies are essential for rationally engineering the biosynthetic pathway to create novel pradimicin derivatives. nih.govwikipedia.org

Advanced Spectroscopic Techniques for Structural and Interaction Analysis

A range of advanced spectroscopic methods are employed to determine the chemical structures of new pradimicin analogues and to probe the molecular details of their interactions with biological targets.

NMR spectroscopy is a cornerstone technique for the structural elucidation of pradimicins. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, ROESY) NMR experiments are routinely used to determine the constitution and relative stereochemistry of newly isolated or biosynthetically generated analogues. nih.govhalolabs.com For instance, the precise positions of hydroxyl groups introduced by enzymes like PdmJ and PdmW were confirmed by detailed analysis of NMR data. nih.gov

Solid-state NMR has proven particularly valuable for studying the structure of pradimicin complexes that are prone to aggregation and unsuitable for solution NMR or X-ray crystallography. beckman.com This technique was instrumental in elucidating the dimeric structure of the [Pradimicin A₂/Ca²⁺] complex, revealing that the 13-carbonyl and 14-hydroxyl groups coordinate with the calcium ion, bridging two pradimicin molecules in an antiparallel orientation. This structural insight provided a basis for understanding the mechanism of D-mannose (B1359870) recognition. beckman.com

Liquid chromatography coupled with mass spectrometry (LC/MS), particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and selective method for profiling and identifying pradimicin congeners in complex mixtures like bacterial fermentation broths. researchgate.net An HPLC-ESI-MS/MS method was developed to simultaneously profile a wide range of structurally related pradimicins from A. hibisca. This technique allowed for the identification of ten natural pradimicins, including alanine-containing, glycine-substituted, and serine-substituted analogues, based on their specific mass-to-charge ratios and fragmentation patterns. researchgate.net This rapid and reliable analysis is crucial for screening microbial cultures for novel derivatives and for monitoring the products of combinatorial biosynthesis experiments.

UV-Visible spectrophotometry has been effectively used to study the formation of the ternary complex between pradimicins, calcium ions, and mannose derivatives. nanospr.comnih.gov The binding interactions cause distinct changes in the absorption spectrum of the pradimicin chromophore. Researchers have monitored these spectral shifts to analyze the sequence and stoichiometry of complex formation. For example, the interaction of a pradimicin derivative (BMY-28864) with D-mannopyranoside in the absence of calcium caused an initial visible absorption maximum shift of approximately 8 nm. nih.gov The subsequent addition of calcium, or the simultaneous mixing of all three components, resulted in a further shift, confirming a two-phased reaction sequence. nih.gov These studies have shown that two pradimicin molecules bind to one calcium ion, and this complex then binds mannosyl residues. nanospr.comnd.edu

| Component(s) Added to Pradimicin | Observed Spectroscopic Change | Inference |

|---|---|---|

| D-mannopyranoside | Visible absorption max shift of ~8 nm. nih.gov | Stereospecific binding of sugar to pradimicin. nih.gov |

| Ca²⁺ | Hypochromic decrease in absorbance. nanospr.com | Formation of a pradimicin-calcium complex. nanospr.com |

| D-mannopyranoside + Ca²⁺ | Total visible absorption max shift of ~16 nm. nih.gov | Formation of the ternary pradimicin-sugar-calcium complex. nih.gov |

Biophysical Characterization Methods

To obtain quantitative data on the oligomeric state and binding kinetics of pradimicins, various biophysical techniques are employed. These methods are particularly important for understanding the behavior of these molecules in solution at biologically relevant concentrations.

Analytical Ultracentrifugation (AUC): This technique provides information on the size, shape, and association state of macromolecules in solution by monitoring their sedimentation in a centrifugal field. wikipedia.orgnd.edu AUC was used to study Pradimicin S, a water-soluble analogue, revealing that in the presence of Ca²⁺, it forms discrete, tetrameric species at low micromolar concentrations. nih.gov Sedimentation velocity experiments showed that in the absence of calcium, Pradimicin S exists as a monomer with a molecular mass of approximately 950 g/mol . nih.gov This was the first conclusive demonstration of a pradimicin forming discrete, calcium-dependent oligomers in solution, a key insight into its biologically active form. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time monitoring of molecular interactions and determining binding kinetics (association and dissociation rates) and affinity (Kᴅ). In pradimicin research, SPR has been used to study the binding of Pradimicin S to the HIV surface envelope glycoprotein (B1211001) gp120. nih.gov These experiments demonstrated that the binding is strictly calcium-dependent and fits a heterogeneous ligand model, with Kᴅ values of 2 µM and 32 µM. nih.gov No binding was observed in the absence of Ca²⁺, underscoring the critical role of the cation in mediating the interaction with the glycoprotein target. nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time binding interactions between molecules. nih.govox.ac.uk This methodology allows for the precise determination of binding kinetics, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff), which together are used to calculate the equilibrium dissociation constant (Kₗ). giffordbioscience.com The Kₗ value is a measure of binding affinity, indicating the concentration of a ligand required to occupy half of the available receptor sites at equilibrium. nih.gov

In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and its binding partner (the analyte) is flowed over this surface in a continuous stream of buffer. ox.ac.uk The binding event causes a change in the refractive index at the surface, which is detected in real-time and plotted as resonance units (RUs) versus time in a sensorgram. ox.ac.uk The association phase is monitored as the analyte binds to the immobilized ligand, and the dissociation phase is observed when the analyte solution is replaced by buffer, allowing the complex to break apart. giffordbioscience.com

While specific SPR studies focusing exclusively on Pradimicin C are not detailed in the available literature, research on the closely related compound Pradimicin S (PRM-S) demonstrates the application of this technique to the pradimicin family. A study examining the binding kinetics of PRM-S to the HIV surface envelope glycoprotein gp120 utilized SPR. nih.gov In this research, soluble gp120 was immobilized on the sensor surface, and various concentrations of PRM-S were analyzed for binding. nih.gov The results highlighted a crucial dependency on calcium (Ca²⁺) for the interaction; in the absence of Ca²⁺, no binding to gp120 was observed. nih.gov The data from the SPR analysis fit well with a heterogeneous ligand model, yielding two distinct equilibrium dissociation constant (Kₗ) values, which were consistent with the IC₅₀ values observed in HIV-1 infectivity assays. nih.gov

Table 1: Binding Kinetics of Pradimicin S (PRM-S) with gp120 via SPR

| Analyte | Ligand | Condition | Kₗ₁ (μM) | Kₗ₂ (μM) |

|---|---|---|---|---|

| Pradimicin S | gp120 | With Ca²⁺ | 2 | 32 |

| Pradimicin S | gp120 | Without Ca²⁺ | No Binding Observed | No Binding Observed |

Data sourced from a study on Pradimicin S, a structural analog of this compound. nih.gov

Computational and In Silico Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level. longdom.orgrsc.org These in silico techniques are fundamental in structure-based drug design for understanding binding mechanisms and predicting binding affinity. dntb.gov.ua

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. longdom.org The process involves sampling a wide range of possible poses and using a scoring function to estimate the binding affinity for each pose, often represented as a binding energy value (e.g., in kcal/mol). nih.gov This allows researchers to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For antifungal compounds, docking studies have been successfully used to explore the binding modes of inhibitors within the active site of target enzymes like sterol 14α-demethylase (CYP51). nih.gov

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior and stability of the predicted protein-ligand complex over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the complex and the stability of the interactions identified through docking. rsc.org This analysis can confirm the reliability of a binding mode and reveal conformational changes in the protein or ligand upon binding. rsc.org

While specific molecular docking or MD simulation studies for this compound were not identified in the searched literature, the general mechanism of pradimicins involves binding to D-mannoside residues on the fungal cell wall. nih.gov A computational study of this compound would likely involve docking it to a model of a mannan (B1593421) oligosaccharide in the presence of a calcium ion to simulate the formation of the ternary complex responsible for its antifungal activity. nih.gov

Transcriptomic Analyses for Gene Expression Modulation

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. In pharmacological research, transcriptomic analysis, often performed using RNA sequencing (RNA-Seq), is a vital tool for elucidating a drug's mechanism of action by revealing how it modulates gene expression. mdpi.com When a fungal pathogen is exposed to an antifungal agent, it triggers a complex cellular response, resulting in changes to its gene expression profile. frontiersin.org

The process involves treating the target fungus, such as Candida albicans or Aspergillus fumigatus, with the compound of interest and comparing its transcriptome to that of an untreated control. frontiersin.org The analysis identifies differentially expressed genes (DEGs)—genes that are significantly upregulated or downregulated in response to the treatment. frontiersin.orgnih.gov These DEGs are then subjected to functional enrichment analysis using databases like Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes, cellular components, and metabolic pathways that are most significantly affected. frontiersin.org

For antifungal agents, transcriptomic studies can reveal mechanisms such as:

Inhibition of Ergosterol (B1671047) Biosynthesis: Downregulation of genes in the ergosterol pathway is a common signature for azole antifungals. nih.gov

Cell Wall Stress: Upregulation of genes involved in cell wall synthesis and remodeling often indicates that the compound is compromising cell wall integrity.

Oxidative Stress Response: Increased expression of genes like superoxide (B77818) dismutase and catalase can suggest the compound induces the production of reactive oxygen species. nih.gov

Metabolic Disruption: Significant changes in genes related to primary metabolic pathways, such as fatty acid or amino acid metabolism, can point to the drug's interference with essential cellular functions. mdpi.comfrontiersin.org

Although no specific transcriptomic studies on this compound were found, this methodology would be invaluable for deepening the understanding of its antifungal mechanism. By analyzing the global gene expression changes in a susceptible fungus upon exposure to this compound, researchers could confirm its known effects on the cell membrane and potentially uncover novel secondary mechanisms of action. nih.gov

Future Research Directions and Emerging Avenues for Pradimicin C

Comprehensive Elucidation of Undiscovered Biosynthetic Pathway Steps

The biosynthesis of pradimicins involves a type II polyketide synthase (PKS) system followed by a series of modifications by tailoring enzymes. nih.gov While the early steps involving the assembly of the polyketide backbone and the function of several key tailoring enzymes—such as hydroxylases (PdmJ, PdmW), an amino acid ligase (PdmN), glycosyltransferases, and methyltransferases—have been characterized, a complete, sequential understanding of the pathway is not yet available. nih.govcore.ac.uknih.gov

Future research must focus on functionally characterizing the remaining unassigned enzymes within the pradimicin biosynthetic gene cluster. A significant knowledge gap exists in understanding the precise order of the late-stage tailoring steps, the substrate specificity of each enzyme, and the potential for synergistic or concerted actions between them. nih.gov For instance, the exact timing of glycosylation relative to other modifications like hydroxylation and methylation needs to be definitively established.

Advanced techniques such as targeted gene knockout, heterologous expression of pathway segments, and in vitro enzymatic assays with pathway intermediates will be crucial. Elucidating these undiscovered steps will not only provide fundamental insights into the biosynthesis of this complex natural product but also enable combinatorial biosynthesis efforts to generate novel pradimicin analogs. nih.gov

Table 1: Characterized Enzymes in Pradimicin Biosynthesis

| Enzyme | Type | Function | Reference |

|---|---|---|---|

| PdmA, PdmB, PdmC | Type II PKS | Assembles the nascent dodecaketide backbone. | nih.gov |

| PdmJ | Cytochrome P450 | Catalyzes C-5 hydroxylation of the aglycone core. | nih.gov |

| PdmW | Cytochrome P450 | Catalyzes C-6 hydroxylation of the aglycone core. | nih.gov |

High-Resolution Structural Biology of Pradimicin-Target Complexes

The antifungal activity of pradimicins stems from their ability to form a ternary complex with calcium ions and D-mannose (B1359870) residues on fungal cell surfaces. nih.gov The molecular basis of this recognition has been partially elucidated through X-ray crystallography of a Ca2+-complexed dimer of a pradimicin analog (BMY-28864) and molecular modeling based on solid-state NMR data. nii.ac.jpnih.gov These studies revealed a face-to-face stacking of the aromatic cores bridged by a calcium ion, which is coordinated by the C13-carbonyl and C14-hydroxyl groups. nii.ac.jpnih.gov

However, a significant hurdle remains: the lack of high-resolution atomic structures of Pradimicin C itself complexed with biologically relevant glycans, such as the high-mannose N-glycans found on fungal glycoproteins. The inherent tendency of the ternary complexes to aggregate has complicated structural analysis by traditional X-ray crystallography. nii.ac.jpnih.gov

Future research should prioritize obtaining these high-resolution structures, possibly through advanced techniques like cryo-electron microscopy (cryo-EM) which is better suited for large, potentially heterogeneous complexes. Determining the precise atomic interactions between this compound and various mannan (B1593421) structures (linear, branched) will provide an unambiguous blueprint for its binding mechanism. This structural information is indispensable for understanding its specificity and for the rational design of improved analogs.

Rational Design of Pradimicin Analogs with Enhanced Specificity and Potency

Efforts to create this compound analogs have historically focused on chemical modifications of the aglycone, the D-alanine moiety, and the sugar components, leading to the establishment of preliminary structure-activity relationships (SAR). nih.govnih.govnih.gov For example, studies have shown that the C-11 position of the aglycone can be modified without losing antifungal activity, and certain modifications to the D-xylose sugar can yield derivatives with comparable potency to the parent compound. nih.govnih.gov

The next frontier in this area is to move from traditional SAR to true rational, structure-based drug design. By leveraging the detailed atomic information from the high-resolution complex structures proposed in section 7.2, medicinal chemists can design new analogs with precisely targeted modifications. The goal would be to engineer molecules with:

Enhanced Potency: By optimizing interactions with the mannose target to create tighter binding.

Improved Specificity: By designing modifications that favor binding to fungal mannans over any potential off-targets, thereby potentially reducing toxicity.

Better Pharmacokinetic Properties: By modifying parts of the molecule, such as the C4'-amino group, to improve water solubility and reduce the aggregation that has limited practical application. nih.govfao.org

This approach will accelerate the development of pradimicin-based antifungals with superior therapeutic profiles.

Table 2: Key Structure-Activity Relationship Findings for Pradimicin Analogs

| Modification Site | Observation | Desired Outcome | Reference |

|---|---|---|---|

| Aglycone (C-11) | Can be modified without significant loss of activity. | Introduction of moieties to improve pharmacokinetics. | nih.gov |

| Sugar Moiety | 5-O-(6-deoxy-beta-D-sugar) is essential for activity. | Maintain essential interactions while improving solubility. | nih.gov |

Development of Pradimicin-Based Chemical Probes for Glycobiological Applications

The high specificity of pradimicins for D-mannose makes them excellent candidates for development as chemical probes to study the field of glycobiology. nih.gov The roles of mannose-containing glycans in cellular recognition, pathogen infection, and immune response are of immense biological interest. nih.gov Initial work has already demonstrated the potential of this approach, with the development of an azide-functionalized pradimicin derivative (PRM-Azide) for fluorescently staining Candida cells and a 2-hydroxyethylamide derivative (PRM-EA) as a selective staining agent for glycoproteins carrying high-mannose N-glycans. nih.govnih.gov

Future research should expand this molecular toolkit. The development of a diverse panel of pradimicin-based probes could enable a wide range of applications:

Fluorescent Imaging: Creating probes with different fluorophores for multi-color imaging of mannose structures on cells and tissues.

Affinity Purification: Synthesizing biotinylated or otherwise tagged pradimicin analogs to isolate and identify specific mannoproteins from complex biological samples.

Diagnostic Tools: Designing pradimicin-based sensors for the rapid detection of pathogenic fungi in clinical or environmental samples.

These tools would provide researchers with powerful new ways to visualize, track, and isolate mannose-containing glycoconjugates, complementing existing tools like lectins. nih.gov

In-Depth Investigation of Resistance Mechanisms and Counter-Strategies in Pathogens

While pradimicins are not yet in widespread clinical use, the emergence of antifungal resistance is a constant threat to any new therapeutic agent. nih.gov Understanding how pathogens might develop resistance to this compound is critical for its long-term viability. Research in Saccharomyces cerevisiae has identified a specific resistance mechanism involving mutations in the putative N-glycosylation sites of the osmosensor protein Sln1, suggesting that alterations in cell surface targets are a potential pathway to resistance. nih.gov

Future investigations must broaden this understanding to clinically relevant pathogens. Key research avenues include:

Identification of Resistance Mechanisms: Using experimental evolution studies to select for this compound-resistant strains of Candida, Aspergillus, and other fungi. Subsequent whole-genome sequencing and transcriptomic analysis can identify the genetic basis of resistance. Potential mechanisms could include modification of cell wall mannan structure, upregulation of drug efflux pumps, or formation of protective biofilms. nih.govfrontiersin.org

Development of Counter-Strategies: Once resistance mechanisms are known, strategies can be developed to overcome them. This could involve using this compound in combination with other antifungals that have different mechanisms of action (e.g., echinocandins, which also target the cell wall). frontiersin.org Alternatively, new pradimicin analogs could be designed that are unaffected by the specific resistance mechanism, such as those that can bind to the altered mannan target or evade efflux pumps.

Proactively investigating and planning for resistance will be essential for the successful clinical development and sustained efficacy of pradimicin-based therapies.

Q & A

Q. What is the primary mechanism of action of Pradimicin C against fungal pathogens, and how can researchers validate it experimentally?

this compound belongs to a class of carbohydrate-binding antibiotics that require calcium ions (Ca²⁺) to recognize and bind to mannose-rich glycans on fungal cell surfaces. This binding disrupts membrane integrity, leading to cell death . To validate this mechanism:

Q. What in vitro assays are recommended for evaluating the antifungal activity of this compound?

Standardized protocols include:

- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against reference fungal strains (e.g., Candida spp.) under varying Ca²⁺ concentrations .

- Time-kill kinetic studies to assess concentration-dependent fungicidal effects.

- Hemolysis assays to evaluate mammalian cell toxicity, ensuring selectivity for fungal targets .

Q. How should researchers address discrepancies in reported MIC values for this compound across studies?

Discrepancies often arise from differences in:

- Ion availability : Standardize Ca²⁺ concentrations in growth media, as this compound’s activity is Ca²⁺-dependent .

- Strain variability : Use reference strains (e.g., ATCC strains) and include positive controls (e.g., Pradimicin A) .

- Endpoint criteria : Adopt CLSI or EUCAST guidelines for consistent MIC interpretation .

Advanced Research Questions

Q. What structural modifications in Pradimicin derivatives (e.g., C vs. A) influence antifungal efficacy and spectrum?

Comparative studies suggest:

- Side-chain alterations (e.g., sodium or hydrochloride salts in this compound vs. A) may enhance solubility but reduce binding affinity .

- Chelation properties : Derivatives with modified metal-binding sites (e.g., copper chelates) show altered activity against drug-resistant strains .

- SAR studies : Use X-ray crystallography or molecular docking to map functional groups critical for mannose recognition .

Q. How can researchers resolve contradictions in this compound’s antiviral activity data against enveloped viruses?

Conflicting results may stem from:

- Viral glycoprotein diversity : Screen this compound against viruses with varying mannose content in their envelopes (e.g., HIV vs. SARS-CoV-2) .

- Assay conditions : Include Ca²⁺ supplementation and evaluate time-of-addition effects (pre- vs. post-infection) .

- Quantitative binding assays : Use surface plasmon resonance (SPR) to measure dissociation constants for viral glycoproteins .

Q. What experimental strategies can improve the pharmacokinetic profile of this compound in vivo?

Key approaches include:

- Formulation optimization : Develop liposomal or nanoparticle carriers to enhance bioavailability and reduce renal clearance .

- Metabolic stability assays : Use LC-MS/MS to identify degradation metabolites in liver microsomes .

- Toxicokinetic studies : Monitor organ-specific accumulation in rodent models using radiolabeled this compound .

Methodological Considerations

Q. How should researchers design animal models to study this compound’s efficacy against systemic fungal infections?

- Immunocompromised murine models : Mimic invasive candidiasis by immunosuppressing mice with cyclophosphamide before infection .

- Dosing regimens : Test multiple routes (IV, oral) and measure tissue distribution via HPLC .

- Ethical compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Q. What computational tools are suitable for predicting this compound’s off-target interactions?

- Molecular dynamics simulations : Model interactions with human C-type lectin receptors (e.g., DC-SIGN) to assess immunomodulatory risks .

- Chemogenomic databases : Cross-reference with DrugBank or ChEMBL for known protein targets .

- ADMET prediction software : Use SwissADME or pkCSM to forecast toxicity and permeability .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility of this compound’s antifungal activity data?

- Open-data practices : Publish raw MIC values, growth curves, and experimental conditions in FAIR-aligned repositories .

- Inter-lab validation : Collaborate with independent labs to replicate key findings using standardized protocols .

- Metadata documentation : Detail Ca²⁺ concentrations, fungal passage numbers, and instrument calibration records .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.